3-Benzyl-1-phenyl-piperazine dihydrochloride
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Overview
Description
3-Benzyl-1-phenyl-piperazine dihydrochloride is a chemical compound that falls under the category of piperazines . Piperazines are a group of compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction, in the presence of DBU, leads to protected piperazines. The protected piperazines are then deprotected with PhSH, followed by a selective intramolecular cyclization reaction .
Molecular Structure Analysis
The molecular formula of this compound is C17H22Cl2N2 . The average mass is 252.354 Da and the monoisotopic mass is 252.162643 Da .
Chemical Reactions Analysis
Piperazine compounds, including this compound, mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Scientific Research Applications
Fungicidal Activity
3-Piperazine derivatives, including compounds structurally related to 3-Benzyl-1-phenyl-piperazine, have been studied for their fungicidal activity. A study by Wieczorek et al. (2014) found that 3-piperazine-bis(benzoxaborole) demonstrated higher inhibitory activity against several filamentous fungi strains compared to standard antibiotics, highlighting the potential of piperazine derivatives in antifungal applications (Wieczorek et al., 2014).
Metabolic Pathway Studies
Piperazine derivatives have been examined for their metabolic pathways, crucial for understanding their pharmacological profiles. Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, identifying various metabolites and the enzymes involved in its metabolism (Hvenegaard et al., 2012).
Analgesic and Anti-inflammatory Properties
Some piperazine derivatives have been found to possess significant analgesic and anti-inflammatory properties. Köksal et al. (2007) synthesized and evaluated novel Mannich bases of 5-nitro-3-substituted piperazino-methyl-2-benzoxazolinones, noting their high analgesic activities compared to their anti-inflammatory effects (Köksal et al., 2007).
Antimuscarinic Activity
Piperazine compounds have been synthesized for potential antimuscarinic activity, which can be useful in treating conditions like urinary incontinence. Kaiser et al. (1993) reported on substituted 1-phenyl-3-piperazinyl-2-propanones with promising antimuscarinic properties (Kaiser et al., 1993).
Mechanism of Action
Target of Action
The primary targets of 3-Benzyl-1-phenyl-piperazine dihydrochloride are the central and autonomic nervous systems . It has been found to have affinity for α1- and α2-adrenoceptors , which play a crucial role in the regulation of blood pressure and smooth muscle function .
Mode of Action
This compound interacts with its targets by binding directly and selectively to these receptors . This interaction results in changes in the functioning of the nervous system and the regulation of blood pressure and smooth muscle .
Biochemical Pathways
The compound affects the biochemical pathways related to the serotonin system . It has been demonstrated that pharmacological activation of the serotonin 2C receptor (5-HT2CR) can modulate the behavioral and neurochemical effects of certain substances . The downstream effects of this interaction include changes in mood, behavior, and physiological responses.
Pharmacokinetics
It is known that similar compounds, such as piperazine, are partly oxidized and partly eliminated as an unchanged compound . These properties can impact the bioavailability of this compound, influencing its effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action include changes in the functioning of the nervous system, blood pressure regulation, and smooth muscle function . These effects can lead to changes in mood, behavior, and physiological responses .
Biochemical Analysis
Biochemical Properties
3-Benzyl-1-phenyl-piperazine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and behavior. Additionally, this compound can bind to serotonin receptors, modulating their activity and influencing serotonin signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it can enhance neurotransmitter release by inhibiting MAO, leading to increased synaptic transmission . This compound also affects cell signaling pathways, such as the cAMP pathway, by interacting with G-protein coupled receptors (GPCRs). Furthermore, this compound has been observed to alter gene expression patterns, particularly those related to neurotransmitter synthesis and metabolism . In non-neuronal cells, it can influence cellular metabolism by modulating enzyme activities involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of MAO, inhibiting its enzymatic activity and preventing the breakdown of neurotransmitters . This binding is facilitated by the compound’s structural similarity to the enzyme’s natural substrates. Additionally, this compound can activate or inhibit various GPCRs, leading to changes in intracellular signaling cascades . These interactions can result in altered gene expression, enzyme activity, and cellular responses.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Benzyl-1-phenyl-piperazine dihydrochloride involves the reaction of benzyl chloride with phenylpiperazine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Benzyl chloride", "Phenylpiperazine", "Hydrochloric acid" ], "Reaction": [ "Add phenylpiperazine to a round-bottom flask", "Add benzyl chloride to the flask and stir for several hours at room temperature", "Add hydrochloric acid to the flask to form the dihydrochloride salt", "Filter the resulting solid and wash with cold water", "Dry the product under vacuum" ] } | |
CAS No. |
1187929-13-0 |
Molecular Formula |
C17H21ClN2 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
3-benzyl-1-phenylpiperazine;hydrochloride |
InChI |
InChI=1S/C17H20N2.ClH/c1-3-7-15(8-4-1)13-16-14-19(12-11-18-16)17-9-5-2-6-10-17;/h1-10,16,18H,11-14H2;1H |
InChI Key |
CNRRBVNQBXYWBN-UHFFFAOYSA-N |
SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Canonical SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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